molecular formula C16H13BrN2O3S B8595143 N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 166963-34-4

N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B8595143
CAS No.: 166963-34-4
M. Wt: 393.3 g/mol
InChI Key: KMCRCRNDCWERHK-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C16H13BrN2O3S and its molecular weight is 393.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

166963-34-4

Molecular Formula

C16H13BrN2O3S

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C16H13BrN2O3S/c1-11-15(17)16(22-18-11)19-23(20,21)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,19H,1H3

InChI Key

KMCRCRNDCWERHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-biphenylsuifonyl )-N-(4-bromo- 3-methyl- 5-isoxazolyl)-4-biphenylsulfonamide (0.150 g, 0.233 mmol) was dissolved in tetrahydrofuran (THF). Sodium hydroxide (0.120 g, 3.0 mmol) was added and the solution was warmed to 45° C. to dissolve the sodium hydroxide. Stirring was continued for 20 min. Tetrahydrofuran was removed under reduced pressure. The residue was dissolved in water, cooled to 0° C. and acidified to pH 3-4 with concentrated HCl. The solid precipitate was filtered off and dried in vacuo to give N-(4-bromo-3-methyl-5-isoxazolyl)-4-biphenylsulfonamide (94% yield), which was further purified by recrystallization from chloroform/hexanes, m.p. 133°-135° C.
Name
N-(4-biphenylsuifonyl )-N-(4-bromo- 3-methyl- 5-isoxazolyl)-4-biphenylsulfonamide
Quantity
0.15 g
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reactant
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0 (± 1) mol
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0.12 g
Type
reactant
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0 (± 1) mol
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reactant
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